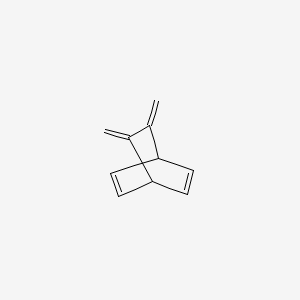
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- is a chemical compound with the molecular formula C10H10. This compound is characterized by its unique bicyclic structure, which includes two methylene groups attached to the 7th and 8th positions of the bicyclo(2.2.2)octa-2,5-diene framework .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where optically active 5,6-bis(benzyloxy)cyclohexa-1,3-diene reacts with dienophiles to form the desired bicyclic structure . The reaction conditions typically include the use of a solvent such as acetic acid and a temperature range that facilitates the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as chromatography can further refine the compound for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.
Substitution: Halogenation reactions can introduce halogen atoms into the bicyclic structure, using reagents such as bromine or chlorine under controlled conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced bicyclic compounds.
Substitution: Halogenated bicyclic compounds.
Applications De Recherche Scientifique
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-neoplastic activity.
Mécanisme D'action
The mechanism of action of bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- involves its interaction with molecular targets through its bicyclic structure. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo(2.2.2)octa-2,5-diene: A similar compound without the methylene groups at the 7th and 8th positions.
Bicyclo(2.2.2)octane: A saturated analog of the compound, lacking the double bonds in the bicyclic structure.
Bicyclo(2.2.2)oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: A derivative with additional functional groups, used in the synthesis of advanced materials.
Uniqueness
Bicyclo(2.2.2)octa-2,5-diene, 7,8-bis(methylene)- is unique due to the presence of methylene groups at specific positions, which impart distinct chemical reactivity and potential applications in various fields. Its ability to form stable complexes and undergo diverse chemical reactions makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
51698-73-8 |
|---|---|
Formule moléculaire |
C10H10 |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
7,8-dimethylidenebicyclo[2.2.2]octa-2,5-diene |
InChI |
InChI=1S/C10H10/c1-7-8(2)10-5-3-9(7)4-6-10/h3-6,9-10H,1-2H2 |
Clé InChI |
OYLLJPWBOVQTSR-UHFFFAOYSA-N |
SMILES canonique |
C=C1C2C=CC(C1=C)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




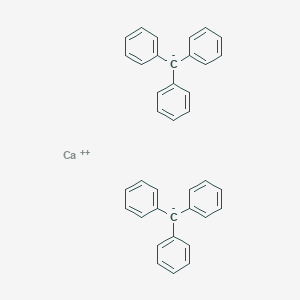
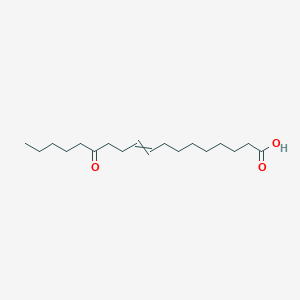
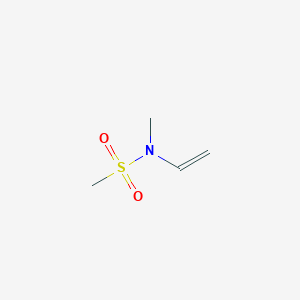


![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
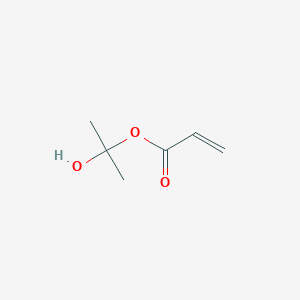
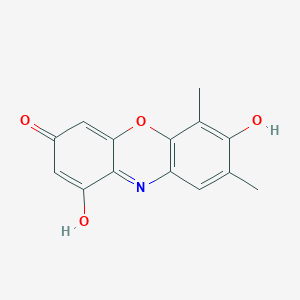

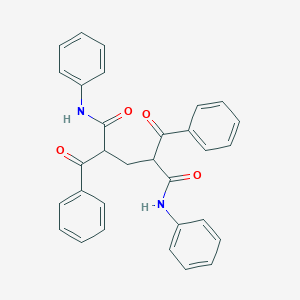

![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
